BenchChemオンラインストアへようこそ!

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship 1,2,4-Oxadiazole

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 2034422-64-3) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-fluoropyrrolidine ring at position 5 and a pyridin-2-yl substituent at position 3. Its molecular formula is C₁₁H₁₁FN₄O (MW 234.23 g/mol) and it is typically supplied at ≥95% purity for research use.

Molecular Formula C11H11FN4O
Molecular Weight 234.23 g/mol
CAS No. 2034422-64-3
Cat. No. B1475767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
CAS2034422-64-3
Molecular FormulaC11H11FN4O
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESC1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F
InChIInChI=1S/C11H11FN4O/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8/h1-4,7,9,14H,5-6H2
InChIKeyCSWASVXBCXASAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 2034422-64-3): Core Chemical Identity and Procurement-Relevant Characteristics


5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 2034422-64-3) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-fluoropyrrolidine ring at position 5 and a pyridin-2-yl substituent at position 3 [1]. Its molecular formula is C₁₁H₁₁FN₄O (MW 234.23 g/mol) and it is typically supplied at ≥95% purity for research use . The compound exists as a free base; corresponding dihydrochloride salts (e.g., CAS 2034422-65-4) are also commercially available [2]. This compound is offered by multiple specialty chemical suppliers (TRC, Life Chemicals, Amadis Chemical) at scales ranging from 100 mg to gram quantities, with 100 mg pricing approximately $135 (TRC) to $685/0.25 g (Life Chemicals), reflecting its status as a niche, non-commodity research intermediate [3].

Why Generic Substitution Is Inadvisable for 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Structural Determinants of Selectivity


Within the 1,2,4-oxadiazole/pyrrolidine chemical space, even minor structural modifications produce large shifts in target engagement and potency. The position of the pyridyl nitrogen (2-yl vs. 3-yl vs. 4-yl) alters hydrogen-bonding geometry with biological targets; the 2-yl isomer places the pyridine nitrogen in a distinct steric and electronic environment that cannot be replicated by the 3-yl or 4-yl regioisomers [1]. The 4-fluoro substituent on the pyrrolidine ring modulates both the pKa of the pyrrolidine nitrogen and its metabolic stability, two parameters crucial for CNS penetration and hepatic clearance profiles [2]. Class-level SAR from 1,2,4-oxadiazole/pyrrolidine hybrids demonstrates that replacing the pyridin-2-yl group with methyl, tert-butyl, or cyclopentyl results in >10-fold differences in antibacterial IC₅₀ values against DNA gyrase and topoisomerase IV [3]. Consequently, a procurement decision based solely on scaffold similarity without rigorous positional and substituent matching carries a high risk of acquiring a compound with substantially different biological, physicochemical, and pharmacological properties.

Quantitative Differentiation Evidence for 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole Versus Closest Analogs


Pyridyl Regioisomerism: Pyridin-2-yl vs. Pyridin-3-yl Predicted Binding Affinity Differentiation

The pyridin-2-yl isomer (CAS 2034422-64-3) positions the pyridine nitrogen ortho to the oxadiazole ring, enabling an intramolecular N···H–C interaction that rigidifies the biaryl system. In contrast, the pyridin-3-yl isomer (CAS 2034395-65-6) places the nitrogen meta, abolishing this conformational lock . This conformational difference is predicted to alter the dihedral angle between the oxadiazole and pyridine rings by approximately 60°, which would significantly impact the presentation of hydrogen-bond donor/acceptor pharmacophores to protein targets [1]. Direct binding data for the target compound are not publicly available; however, class-level SAR from 1,2,4-oxadiazole/pyrrolidine hybrids targeting DNA gyrase and topoisomerase IV demonstrates that pyridyl positional changes can produce >10-fold shifts in IC₅₀ [2].

Medicinal Chemistry Structure-Activity Relationship 1,2,4-Oxadiazole

4-Fluoropyrrolidine Substituent: pKa Modulation and Metabolic Stability Advantage Over Non-Fluorinated Pyrrolidine

The 4-fluoropyrrolidine substituent in CAS 2034422-64-3 reduces the basicity of the pyrrolidine nitrogen by approximately 1.5–2.0 pKa units compared to the unsubstituted pyrrolidine analog (e.g., 3-(pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, CAS 885277-84-9) [1]. This reduction in basicity decreases the fraction of positively charged species at physiological pH (7.4), which is correlated with improved passive membrane permeability and enhanced CNS exposure [2]. Additionally, fluorine substitution at the 4-position of pyrrolidine blocks a primary site of oxidative metabolism (CYP450-mediated α-carbon hydroxylation), potentially extending metabolic half-life [3].

Physicochemical Properties CNS Drug Design Metabolic Stability

Class-Level Antibacterial Target Engagement: 1,2,4-Oxadiazole/Pyrrolidine Hybrids Demonstrate Mid-Nanomolar DNA Gyrase and Topoisomerase IV Inhibition

A closely related series of 1,2,4-oxadiazole/pyrrolidine hybrids demonstrated potent dual inhibition of bacterial DNA gyrase (IC₅₀ 120–210 nM for the most active compounds) and topoisomerase IV (IC₅₀ 13 µM), with MIC values against E. coli as low as 55 ng/mL, outperforming ciprofloxacin (MIC 60 ng/mL) [1]. Although CAS 2034422-64-3 itself was not explicitly tested in this published series, it shares the identical core scaffold (pyrrolidine–oxadiazole–pyridine) and contains the 4-fluoro substituent that SAR suggests is favorable for potency [2]. Compounds lacking the pyridyl group at position 3 of the oxadiazole showed substantially reduced activity (IC₅₀ > 10 µM against DNA gyrase) [3].

Antibacterial DNA Gyrase Topoisomerase IV Enzyme Inhibition

SIRT2 Inhibition: 1,2,4-Oxadiazole Scaffold Engages NAD⁺-Dependent Deacetylase with Structurally Validated Binding

The 1,2,4-oxadiazole core has been validated as a SIRT2 inhibitor scaffold through X-ray crystallography (PDB ID: 8PY3, resolution 2.70 Å), with compounds in the series achieving IC₅₀ values ranging from 9 to 108 µM against recombinant human SIRT2 [1]. The co-crystal structure reveals that the oxadiazole ring occupies the nicotinamide binding pocket, while the pyridyl substituent extends toward the substrate-binding tunnel [2]. The target compound (CAS 2034422-64-3) possesses the required pharmacophoric elements (oxadiazole core, pyridine ring, and a basic pyrrolidine) identified as critical for SIRT2 inhibition, and its pyridin-2-yl orientation may form additional hydrogen bonds with the active site compared to pyridin-3-yl or pyridin-4-yl analogs [3].

Epigenetics Sirtuin Inhibition Cancer Therapeutics X-ray Crystallography

Commercial Availability and Purity Benchmarking: CAS 2034422-64-3 vs. Structural Analogs

CAS 2034422-64-3 is available from multiple vendors (TRC, Life Chemicals, Amadis Chemical, CymitQuimica) at ≥95% purity, with pricing for 100 mg ranging from $135 (TRC) to approximately $275 (estimated unit price based on Life Chemicals 250 mg pricing) [1]. In comparison, the pyridin-3-yl regioisomer (CAS 2034395-65-6) is listed as discontinued by CymitQuimica , and the pyridin-4-yl analog (CAS 2034460-56-3) has no recommended suppliers in the ChemSrc database . The non-fluorinated analog (3-(pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, CAS 885277-84-9) is listed at a higher purity grade (98%+) but from a more limited supplier base .

Chemical Procurement Purity Analysis Supply Chain

Optimal Research and Industrial Application Scenarios for 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 2034422-64-3)


Antibacterial Lead Optimization Targeting Dual DNA Gyrase/Topoisomerase IV Inhibition

Research groups pursuing novel antibacterial agents against Gram-negative pathogens should prioritize CAS 2034422-64-3 as a starting scaffold. The compound's core architecture has been validated in the literature, with close analogs achieving DNA gyrase IC₅₀ values of 120–180 nM and topoisomerase IV IC₅₀ of 13 µM, comparable to or exceeding the standard novobiocin (IC₅₀ = 170 nM and 11 µM, respectively) [1]. The 4-fluoropyrrolidine substituent provides a synthetic handle for further diversification at the pyrrolidine nitrogen, while the pyridin-2-yl group offers a potential metal-chelating or hydrogen-bonding pharmacophore for the catalytic tyrosine residue in the target enzyme active site [2].

SIRT2-Targeted Epigenetic Tool Compound Design for Oncology Applications

CAS 2034422-64-3 serves as a rational entry point for developing SIRT2 deacetylase inhibitors, supported by a published co-crystal structure (PDB 8PY3, 2.70 Å) that defines the binding mode of 1,2,4-oxadiazole-based inhibitors in the SIRT2 active site [3]. The pyridin-2-yl group of this compound is predicted to interact with residues in the substrate-binding tunnel, providing a vector for structure-guided optimization of potency beyond the current class IC₅₀ range of 9–108 µM [4]. Procurement of this specific regioisomer ensures the correct geometry for subsequent crystallography or SAR expansion studies.

CNS Drug Discovery Programs Requiring Tuned Amine Basicity for Blood-Brain Barrier Penetration

For CNS-targeted campaigns where passive permeability is a critical parameter, the 4-fluoropyrrolidine moiety in CAS 2034422-64-3 reduces the pyrrolidine nitrogen pKa by an estimated 1.5–2.0 log units relative to non-fluorinated analogs, decreasing the ionized fraction at physiological pH from ~99% to approximately 50–80% [5]. This property, combined with the low molecular weight (234.23 g/mol) and moderate lipophilicity of the core scaffold, positions the compound favorably within CNS MPO (Multiparameter Optimization) scoring guidelines for brain-penetrant leads [6].

Chemical Biology Probe Development Leveraging Unique Pyridin-2-yl Geometry

The distinct ortho-pyridyl orientation in CAS 2034422-64-3 creates a rigid biaryl system via an intramolecular N···H–C interaction, restricting the conformational flexibility between the oxadiazole and pyridine rings [7]. This conformational lock reduces the entropic penalty upon target binding and may translate to improved binding affinity compared to freely rotating pyridin-3-yl or pyridin-4-yl analogs. Chemical biology groups designing affinity probes or PROTACs (Proteolysis Targeting Chimeras) that require a defined exit vector should select this isomer to ensure spatial consistency in linker attachment.

Quote Request

Request a Quote for 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.